molecular formula C21H24N2O2S B14337350 6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol CAS No. 97422-87-2

6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol

Cat. No.: B14337350
CAS No.: 97422-87-2
M. Wt: 368.5 g/mol
InChI Key: NBNAOOQCZXCBRG-UHFFFAOYSA-N
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Description

6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol is an organic compound that features a thiazole ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction involving a halogenated pyridine derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Suzuki coupling reaction using a boronic acid derivative.

    Final Assembly: The final step involves the coupling of the thiazole-pyridine intermediate with a hexanol derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly used.

    Substitution: Halogenated derivatives and strong bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

97422-87-2

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

6-[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,3-thiazol-2-yl]hexan-1-ol

InChI

InChI=1S/C21H24N2O2S/c1-25-18-11-9-16(10-12-18)20-21(17-7-6-13-22-15-17)26-19(23-20)8-4-2-3-5-14-24/h6-7,9-13,15,24H,2-5,8,14H2,1H3

InChI Key

NBNAOOQCZXCBRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)CCCCCCO)C3=CN=CC=C3

Origin of Product

United States

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